(2-Methylphenoxy)acetic acid chemical properties
(2-Methylphenoxy)acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Methylphenoxy)acetic Acid
Authored by: A Senior Application Scientist
Abstract
(2-Methylphenoxy)acetic acid, also known as o-cresoxyacetic acid, is a phenoxyacetic acid derivative that serves as a crucial synthetic intermediate and exhibits biological activity as a plant growth regulator. While often overshadowed by its chlorinated analogue, MCPA, a thorough understanding of the parent compound's chemical properties is fundamental for researchers in agrochemistry, drug development, and organic synthesis. This guide provides a comprehensive exploration of (2-Methylphenoxy)acetic acid, detailing its synthesis, physicochemical characteristics, analytical methodologies, and chemical reactivity. The narrative emphasizes the causal relationships behind its properties and the rationale for specific experimental protocols, offering field-proven insights for scientific professionals.
Chemical Identity and Molecular Structure
(2-Methylphenoxy)acetic acid is an organic compound featuring a carboxylic acid group linked via an ether bond to an o-cresol (2-methylphenol) moiety. This structure is foundational to its chemical behavior and biological activity.
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Common Synonyms : o-Tolyloxyacetic acid, o-Cresoxyacetic acid[1]
The molecule's key features are the acidic proton of the carboxyl group, the nucleophilic oxygen of the ether linkage, and the aromatic ring, which can participate in electrophilic substitution reactions. In the solid state, the crystal structure is characterized by dimeric hydrogen bonding between the carboxylate groups of two centrosymmetrically related molecules, a common feature for carboxylic acids that significantly influences physical properties like melting point.[5]
Synthesis Pathway: Nucleophilic Substitution
The industrial and laboratory synthesis of (2-Methylphenoxy)acetic acid is a classic example of the Williamson ether synthesis, proceeding through an Sₙ2 nucleophilic substitution mechanism.[6] The process involves the reaction of a phenolate with a haloacetic acid.[6]
Causality of Experimental Design: The synthesis hinges on converting the weakly nucleophilic hydroxyl group of o-cresol into a much more potent nucleophile, the o-cresolate anion. This is achieved by deprotonation with a strong base, typically sodium hydroxide (NaOH).[6] The resulting phenoxide can then readily attack the electrophilic carbon atom of chloroacetic acid (or its sodium salt), displacing the chloride leaving group.[6] Maintaining a basic pH (typically 9-11) is critical to ensure the phenol remains in its deprotonated, reactive state and to neutralize the HCl byproduct.[7][8]
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a typical procedure for synthesizing and purifying (2-Methylphenoxy)acetic acid.
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Preparation of Sodium o-Cresolate :
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Nucleophilic Substitution Reaction :
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Prepare a separate aqueous solution of sodium chloroacetate (1.0-1.1 eq).[6]
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Slowly add the sodium chloroacetate solution to the sodium o-cresolate solution.
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Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 1-2 hours to ensure the reaction goes to completion.[8][9] The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation (Acidification) :
-
After cooling the reaction mixture to room temperature, slowly add a strong mineral acid, such as hydrochloric acid (HCl), dropwise while stirring.[8][9]
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Continue adding acid until the pH of the solution is acidic (pH 1-2), which protonates the carboxylate salt, causing the water-insoluble (2-Methylphenoxy)acetic acid to precipitate as a white solid.[8]
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-
Purification (Recrystallization) :
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Collect the crude solid product by suction filtration and wash it with cold water to remove inorganic salts.[6][8]
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Suspend the crude product in a minimal amount of boiling water to form a saturated solution. If it doesn't fully dissolve, add small increments of hot water until it does.[6]
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Collect the purified white crystals via suction filtration and dry them in a desiccator.[6]
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Caption: Workflow for the synthesis of (2-Methylphenoxy)acetic acid.
Physicochemical Properties
The physical and chemical properties of (2-Methylphenoxy)acetic acid are dictated by its molecular structure, particularly the presence of the polar carboxylic acid group and the largely nonpolar methyl-substituted benzene ring.
| Property | Value | Source(s) |
| Appearance | White to pale cream crystalline powder | [10][11] |
| Melting Point | 152 - 157 °C | [3][4][10][12][13] |
| Boiling Point | >150 °C | [4][10][13] |
| Density | ~1.18 g/cm³ (Predicted) | [4][13] |
| Solubility | Slightly soluble in Acetonitrile and DMSO | [13] |
| Molecular Formula | C₉H₁₀O₃ | [1][3] |
| Molecular Weight | 166.17 g/mol | [1][3][4] |
Analytical Methodologies
Accurate identification and quantification of (2-Methylphenoxy)acetic acid are crucial for quality control, residue analysis, and research. The primary methods employed are chromatographic, often coupled with spectroscopic detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for analyzing (2-Methylphenoxy)acetic acid due to its efficiency and applicability to non-volatile, polar compounds.
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Principle of Separation : Reversed-phase (RP) chromatography is most common, where the analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.[14][15] The retention is governed by hydrophobic interactions between the analyte and the stationary phase.
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Method Rationale : The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[14] Adding an acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the analyte's carboxylic acid group.[14] This uncharged form is more hydrophobic, leading to better retention, sharper peaks, and improved chromatographic performance on a reversed-phase column.
Protocol: Quantitative Analysis by RP-HPLC
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Sample Preparation :
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Accurately weigh a sample containing the analyte.
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Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase itself) to a known concentration (e.g., 1 mg/mL).
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For residue analysis in complex matrices like soil or plant tissue, an extraction step (e.g., with an acidic solvent) followed by a clean-up step using Solid-Phase Extraction (SPE) with a C18 cartridge is required to remove interfering substances.[15]
-
-
Chromatographic Conditions :
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Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.[14]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV detector set to an appropriate wavelength (e.g., 280 nm).[16]
-
Column Temperature : 30 °C.
-
-
Quantification :
-
Prepare a series of calibration standards of known concentrations.
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Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample and determine its concentration by interpolating its peak area on the calibration curve.
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Gas Chromatography (GC) and Mass Spectrometry (GC-MS)
GC is also a powerful tool, especially when coupled with a mass spectrometer for definitive identification. However, due to the low volatility and high polarity of the carboxylic acid group, a derivatization step is often necessary.
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Derivatization Rationale : To make the analyte suitable for GC analysis, the polar -COOH group is converted into a less polar, more volatile ester (e.g., a methyl ester) using a reagent like diazomethane.[17] This process is essential for preventing peak tailing and enabling elution from the GC column at a reasonable temperature.
Chemical Reactivity and Applications
The reactivity of (2-Methylphenoxy)acetic acid is centered on its carboxylic acid and aromatic ring functionalities.
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Esterification : The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis to form the corresponding esters. This reaction is not only used for GC analysis but also for synthesizing derivatives with different properties.
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Electrophilic Aromatic Substitution : The phenoxy group is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions. A key industrial reaction is the chlorination of (2-Methylphenoxy)acetic acid to produce the potent herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).[18][19][20] The chlorine atom is directed to the para position relative to the activating ether group.[19]
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Biological Activity (Mechanism of Action) : As a phenoxyacetic acid, it acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[21] At high concentrations, it disrupts normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation, ultimately causing death in susceptible broadleaf plants.[21][22] This selective herbicidal action is the basis for the widespread use of its chlorinated derivative, MCPA.[21][22][23]
Caption: Disruption of normal plant growth by synthetic auxins.
Safety and Handling
(2-Methylphenoxy)acetic acid requires careful handling due to its potential health effects.
-
GHS Hazard Classification :
-
Recommended Personal Protective Equipment (PPE) : Safety glasses with side-shields, chemical-resistant gloves, and a NIOSH-approved dust mask are recommended when handling the solid powder.[3]
-
Stability : The compound is stable under normal storage conditions.[10][24] It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products under fire conditions include carbon oxides.[10]
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